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Compound of Interest

Compound Name:
4-bromo-1-methyl-1H-pyrazole-5-

carbonitrile

Cat. No.: B2954992 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-methyl-1H-
pyrazole-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the physicochemical

properties of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile, a key heterocyclic building block

in medicinal chemistry and materials science. This document is intended for researchers,

scientists, and drug development professionals, offering in-depth analysis, validated

experimental protocols, and critical safety information. The guide synthesizes data from

established chemical databases and scientific literature to present a holistic profile of the

compound, ensuring technical accuracy and practical utility.

Chemical Identity and Structural Elucidation
4-bromo-1-methyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole, a class of five-

membered heterocyclic compounds containing two adjacent nitrogen atoms. The strategic

placement of the bromo, methyl, and cyano groups on the pyrazole scaffold imparts specific

reactivity and physical properties, making it a valuable intermediate in organic synthesis.

IUPAC Name: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile[1] CAS Number: 327099-80-

9[1] Molecular Formula: C₅H₄BrN₃[1]

The structural arrangement of these functional groups is paramount to understanding the

molecule's behavior. The electron-withdrawing nature of the nitrile (cyano) group and the
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bromine atom influences the electron density of the pyrazole ring, affecting its aromaticity and

reactivity in nucleophilic and electrophilic substitution reactions. The N-methyl group prevents

tautomerism, locking the substitution pattern.

Caption: Chemical structure of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile.

Table 1: Core Chemical Identifiers
Identifier Value Source

IUPAC Name
4-bromo-1-methylpyrazole-5-

carbonitrile
PubChem[1]

CAS Number 327099-80-9 PubChem[1]

Molecular Formula C₅H₄BrN₃ PubChem[1]

InChI Key
MLHTXTFSAKYMMD-

UHFFFAOYSA-N
PubChem[1]

Canonical SMILES CN1C(=C(C=N1)Br)C#N PubChem[1]

Synonyms
4-bromo-2-methylpyrazole-3-

carbonitrile
PubChem[1]

Physicochemical and Spectroscopic Profile
The physical and spectral characteristics of a compound are fundamental to its application,

providing insights into its purity, stability, and intermolecular interactions.

Scalar Properties
These macroscopic properties are essential for handling, formulation, and reaction setup.

Table 2: Key Physicochemical Properties
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Property Value Source

Molecular Weight 186.01 g/mol PubChem[1]

Monoisotopic Mass 184.95886 Da PubChem[1]

Physical Form Solid (Crystals or powder) Thermo Scientific[2]

Color White Thermo Scientific[2]

Melting Point 102.0 - 110.0 °C Thermo Scientific[2]

Expert Insight: The relatively high melting point for a molecule of this size suggests significant

intermolecular forces in the solid state. These likely arise from dipole-dipole interactions

involving the polar nitrile group and the pyrazole ring, contributing to a stable crystal lattice. The

broad melting range reported by some suppliers may indicate the presence of impurities or

polymorphic forms.

Solubility Profile
While quantitative solubility data is not extensively published, a qualitative assessment can be

made based on the molecular structure. The compound is expected to have low solubility in

water due to the hydrophobic bromine atom and the overall molecular structure. It is anticipated

to be soluble in common polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-

dimethylformamide (DMF), methanol, and chlorinated solvents like dichloromethane and

chloroform.

Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides a definitive

fingerprint of the molecule's functional groups. Key expected absorption bands include:

~2210-2230 cm⁻¹: A strong, sharp peak characteristic of the C≡N (nitrile) stretching

vibration. The conjugation with the pyrazole ring may shift this frequency slightly.

~1500-1600 cm⁻¹: Peaks corresponding to the C=C and C=N stretching vibrations within

the aromatic pyrazole ring.
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~2950-3000 cm⁻¹: C-H stretching vibrations from the methyl group.

~500-700 cm⁻¹: A peak corresponding to the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two key

signals are predicted:

A singlet integrating to 3 protons, likely in the range of δ 3.8-4.2 ppm, corresponding to

the N-methyl (N-CH₃) group.

A singlet integrating to 1 proton, likely in the range of δ 7.5-8.0 ppm, corresponding to

the lone proton on the pyrazole ring (C3-H).

¹³C NMR: The carbon NMR spectrum should show five distinct signals, one for each

unique carbon atom in the molecule: the methyl carbon, the C3, C4, and C5 ring carbons,

and the nitrile carbon.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is crucial for

confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic

pattern for the molecular ion [M]⁺ due to the presence of bromine. Bromine has two major

isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of

almost equal intensity for the molecular ion: one at m/z ≈ 185 (for C₅H₄⁷⁹BrN₃) and another

at m/z ≈ 187 (for C₅H₄⁸¹BrN₃).

Experimental Protocols for Property Verification
To ensure trustworthiness and reproducibility, the following are standardized protocols for the

characterization of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile.

Protocol 1: Melting Point Determination via Capillary
Method
This protocol ensures an accurate determination of the melting range, a key indicator of purity.

Sample Preparation: Finely powder a small amount of the crystalline sample.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

Heating Profile:

Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point

(~100 °C).

Once within 15 °C of the expected melting point, reduce the ramp rate to a slow 1-2

°C/min. This ensures thermal equilibrium and an accurate reading.

Data Recording:

Record the temperature at which the first drop of liquid appears (onset of melting).

Record the temperature at which the entire sample becomes a clear liquid (clear melt).

Validation: A sharp melting range (≤ 2 °C) is indicative of high purity. A broad range suggests

the presence of impurities[2].

Protocol 2: Purity Assessment by Gas Chromatography
(GC)
GC is a robust method for assessing the purity of volatile and thermally stable compounds like

this pyrazole derivative.
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Sample Preparation

GC Analysis

Data Analysis

Weigh ~5 mg of sample

Dissolve in 1 mL
 high-purity solvent
(e.g., Ethyl Acetate)

Vortex to ensure
 complete dissolution

Inject 1 µL into GC
(e.g., with FID detector)

Introduce Sample

Run temperature program:
Start: 100°C (1 min)

Ramp: 15°C/min to 280°C
Hold: 5 min

Integrate chromatogram peaks

Acquire Data

Carrier Gas: Helium
(Constant flow ~1 mL/min)

Calculate area percent
of the main peak

Purity (%) = (Area_main / Area_total) * 100

end

Final Purity Report

Click to download full resolution via product page

Caption: Workflow for purity determination by Gas Chromatography (GC).
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Causality: The choice of a Flame Ionization Detector (FID) is based on its excellent sensitivity

to organic compounds. The temperature program is designed to ensure the elution of the target

compound while separating it from any potential lower-boiling starting materials or higher-

boiling impurities.

Safety and Handling
Understanding the hazards is critical for safe laboratory practice.

GHS Hazard Statements: This compound is classified with several hazards based on

available data[1]:

H302: Harmful if swallowed[1].

H312: Harmful in contact with skin[1].

H315: Causes skin irritation[1].

H319: Causes serious eye irritation[1].

H332: Harmful if inhaled[1].

H335: May cause respiratory irritation[1].

Recommended Precautions:

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation

exposure.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and nitrile gloves.

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the

solid.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away

from incompatible materials.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2954992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relevance in Research and Development
Substituted pyrazoles are privileged scaffolds in medicinal chemistry. The specific functional

groups on 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile make it a versatile building block.

The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki,

Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitrile

group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles

for molecular elaboration. Pyrazole derivatives are explored for a wide range of biological

activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials[3][4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2954992?utm_src=pdf-body
https://www.jpsbr.org/index_htm_files/8_JPSBR_12_RV0112.pdf
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://www.benchchem.com/product/b2954992?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://pubchem.ncbi.nlm.nih.gov/compound/759273
https://www.thermofisher.com/order/catalog/product/H33131.03
https://www.jpsbr.org/index_htm_files/8_JPSBR_12_RV0112.pdf
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://www.benchchem.com/product/b2954992#physicochemical-properties-of-4-bromo-1-methyl-1h-pyrazole-5-carbonitrile
https://www.benchchem.com/product/b2954992#physicochemical-properties-of-4-bromo-1-methyl-1h-pyrazole-5-carbonitrile
https://www.benchchem.com/product/b2954992#physicochemical-properties-of-4-bromo-1-methyl-1h-pyrazole-5-carbonitrile
https://www.benchchem.com/product/b2954992#physicochemical-properties-of-4-bromo-1-methyl-1h-pyrazole-5-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2954992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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